4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which are often used in the synthesis of dyes and drugs . It contains a nitrophenol group, which is frequently used as building blocks for dyes, plastics, and explosives .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely exhibit properties common to both nitrophenols and sulfonamides .Chemical Reactions Analysis
The nitrophenol group in the compound can undergo various reactions such as reduction to form aminophenols . The sulfonamide group could also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Nitrophenols are typically slightly soluble in water and have a yellow to beige color . Sulfonamides are typically solids at room temperature .Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s being used as a drug, the mechanism would depend on the target within the body. If it’s being used in the synthesis of dyes or other compounds, the mechanism would depend on the specific reaction conditions .
Safety and Hazards
Future Directions
The future directions for this compound would depend on its intended use. If it’s being developed as a drug, future research could focus on improving its efficacy or reducing side effects. If it’s being used in the synthesis of dyes or other compounds, future research could focus on improving the synthesis process or finding new applications .
Properties
IUPAC Name |
4-chloro-N-[3-(2-chloro-4-nitroanilino)-2,2-dimethylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O4S/c1-17(2,10-20-16-8-5-13(22(23)24)9-15(16)19)11-21-27(25,26)14-6-3-12(18)4-7-14/h3-9,20-21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIVQPBCMCRCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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